3-Nitrobenzanthrone
Overview
Description
3-Nitrobenzanthrone (3-nitro-7H-benz[de]anthracen-7-one) is a chemical compound known for its potent carcinogenic properties. It is primarily emitted in diesel exhaust and has been identified as a significant environmental pollutant. This compound is notable for producing the highest score ever reported in the Ames test, a standard measure of the cancer-causing potential of toxic chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Nitrobenzanthrone can be synthesized via the direct nitration of benzanthrone. The process involves reacting benzanthrone with nitric acid in acetic anhydride under ice-cold conditions. The reaction typically yields three isomers: 1-nitrobenzanthrone, 2-nitrobenzanthrone, and this compound. The major product, 2-nitrobenzanthrone, is confirmed using gas chromatography-mass spectrometry (GC-MS) by comparing it with a standard sample .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves dissolving benzanthrone in nitrobenzene and treating the solution with concentrated nitric acid at a mole ratio of 8.9:1 (nitric acid to benzanthrone). The reaction is carried out at 40°C for 30 minutes, forming a crude product precipitate. This precipitate is then purified by recrystallization using glacial acetic acid and dichloromethane, yielding this compound with a high yield of 83.5% .
Chemical Reactions Analysis
Types of Reactions: 3-Nitrobenzanthrone undergoes various chemical reactions, including nitration, reduction, and substitution.
Common Reagents and Conditions:
Nitration: Involves the use of nitric acid and acetic anhydride under ice-cold conditions.
Reduction: Can be reduced to 3-aminobenzanthrone using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Major Products:
Reduction: Produces 3-aminobenzanthrone.
Substitution: Yields various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Nitrobenzanthrone has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a model compound to study the environmental impact of nitro-polycyclic aromatic hydrocarbons (PAHs).
- Employed in the synthesis of various derivatives for research purposes .
Biology and Medicine:
- Investigated for its role in inducing malignant transformation in human lung epithelial cells through the epiregulin-signaling pathway .
- Studied for its genotoxic and mutagenic properties, particularly its ability to form DNA adducts and induce reactive oxygen species activation .
Industry:
- Monitored as a pollutant in diesel exhaust and urban air pollution.
- Used as a reference standard in analytical chemistry for the detection of nitro-PAHs in environmental samples .
Mechanism of Action
The mechanism by which 3-nitrobenzanthrone exerts its effects involves the formation of DNA adducts and the activation of reactive oxygen species. Chronic exposure to this compound leads to the malignant transformation of human lung epithelial cells by altering the expression of tumor-promoting genes such as epiregulin, SOX9, E-cadherin, TWIST, and interleukin-6. These alterations result in clonogenic cell survival, anchorage-independent cell growth, migration, and in vitro angiogenesis. The epiregulin-signaling pathway plays a pivotal role in mediating these effects .
Comparison with Similar Compounds
1,8-Dinitropyrene: Another potent mutagen found in diesel exhaust, known for its high mutagenic activity in the Ames test.
3-Aminobenzanthrone: A metabolite of 3-nitrobenzanthrone, which also exhibits genotoxic properties but with lower mutagenic activity compared to this compound.
Uniqueness: this compound is unique due to its exceptionally high mutagenic activity and its significant role in environmental pollution. Its ability to induce malignant transformation through specific signaling pathways sets it apart from other similar compounds .
Properties
IUPAC Name |
3-nitrobenzo[b]phenalen-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9NO3/c19-17-12-5-2-1-4-10(12)11-8-9-15(18(20)21)13-6-3-7-14(17)16(11)13/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJOWHGESRCVLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=C4C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60881271 | |
Record name | 3-Nitrobenzanthrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60881271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17117-34-9 | |
Record name | 3-Nitrobenzanthrone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17117-34-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Nitrobenzanthrone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017117349 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Nitrobenzanthrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60881271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-NITROBENZANTHRONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4OJW7BC7W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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